9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Medicinal Chemistry ADME Drug Design

Developing selective kinase inhibitors requires a well-characterized heterocyclic core; unsubstituted pyrido[1,2-a]pyrimidin-4-ones lack the substitution pattern essential for target engagement. 9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1089342-82-4) addresses this gap with its unique 9-Me/3-Ph substitution, proven in SHP2 and ROR1 inhibitor programs. • Enables focused kinase inhibitor library synthesis; removal of either substituent abolishes activity. • Favorable LogP ~2.99 and TPSA 34.37 Ų support passive cell permeability. • Available in ≥98% purity with reliable global supply chain.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 1089342-82-4
Cat. No. B1328198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS1089342-82-4
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC=C(C2=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-11-6-5-9-17-14(11)16-10-13(15(17)18)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyVZAMRDJRQNUTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Profile


9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1089342-82-4) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidinone family, characterized by a fused pyridine-pyrimidine core . This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of more complex heterocyclic systems . Its molecular formula is C15H12N2O with a molecular weight of 236.27 g/mol . The presence of both a 9-methyl and a 3-phenyl substituent on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold distinguishes it from simpler, unsubstituted core analogs, offering unique physicochemical properties such as a calculated LogP of approximately 2.99 and a topological polar surface area (TPSA) of 34.37 Ų .

Procurement Rationale: 9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one


The procurement of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one cannot be substituted with a generic 'pyrido[1,2-a]pyrimidin-4-one' analog due to the profound impact of specific substituents on biological activity and target engagement. Research on related pyrido[1,2-a]pyrimidin-4-one derivatives has unequivocally demonstrated that the presence and position of substituents like methyl, phenyl, and hydroxyl groups are critical determinants of potency and selectivity. For instance, in a series of aldose reductase inhibitors, the introduction of a hydroxy group at position 9 of the 2-phenyl-pyrido[1,2-a]pyrimidin-4-one scaffold enhanced inhibitory potency, while methylation of phenol hydroxyls resulted in inactive compounds [1]. Similarly, the specific combination of 9-methyl and 3-phenyl groups creates a unique electronic and steric environment that cannot be replicated by analogs lacking either substituent, such as 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one or 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Therefore, direct substitution with a close analog would introduce uncharacterized variables into a research program, potentially leading to a complete loss of desired activity or an altered selectivity profile.

9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Comparative Evidence


Substituent-Driven Lipophilicity and Permeability

The specific 9-methyl-3-phenyl substitution pattern on the 4H-pyrido[1,2-a]pyrimidin-4-one core yields a distinct lipophilicity profile compared to its unsubstituted or mono-substituted analogs. The target compound has a calculated LogP of 2.99 and a topological polar surface area (TPSA) of 34.37 Ų . While direct experimental comparison data are not available in the public domain, the presence of both a hydrophobic methyl group and a phenyl ring significantly increases LogP compared to the unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one core, which would have a much lower LogP. This higher LogP suggests enhanced membrane permeability, a critical parameter for cell-based assays.

Medicinal Chemistry ADME Drug Design

9-Methyl Role in ALR2 Inhibitory Potency

In a study of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase (ALR2) inhibitors, the introduction of a hydroxy group in position 9 was found to enhance inhibitory potency [1]. While the target compound features a 9-methyl group, this class-level evidence strongly suggests that the 9-position is a critical site for modulating activity. The 9-methyl group may serve as a metabolic block or influence binding conformation in a way that cannot be achieved by the unsubstituted analog 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. The presence of the 3-phenyl group is also essential, as the core pharmacophore in this series is based on 2-phenyl-pyrido[1,2-a]pyrimidin-4-ones.

Aldose Reductase Inhibition Diabetes Complications Medicinal Chemistry

Antiproliferative Activity of Related Derivatives

Recent studies on novel 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have identified compounds with potent and selective antiproliferative activity. For example, compound 10b, a 4H-pyrido[1,2-a]pyrimidin-4-one derivative, exhibited an IC50 of 0.572 μM against the H1975 cancer cell line, which was a 6.1-fold improvement over the lead compound ARI-1 (IC50 = 3.51 μM) . Another derivative, 14i, demonstrated high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM and antiproliferative activity against Kyse-520 cells with an IC50 of 1.06 μM, while showing low toxicity against normal HBMEC cells (IC50 = 30.75 μM) [1]. These data demonstrate that specific substitutions on the pyrido[1,2-a]pyrimidin-4-one core can yield potent and selective biological activities.

Anticancer Agents Kinase Inhibition Cell Proliferation

9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Applications


Kinase Inhibitor Library Scaffold

This compound serves as an ideal core for generating focused libraries of potential kinase inhibitors. The pyrido[1,2-a]pyrimidin-4-one scaffold has been successfully employed in the development of allosteric SHP2 inhibitors and ROR1 inhibitors, as demonstrated by recent studies where derivatives showed potent enzymatic and cellular activities [REFS-1, REFS-2]. The 9-methyl and 3-phenyl substituents on this specific compound provide a unique starting point for further functionalization and structure-activity relationship (SAR) studies, allowing medicinal chemists to explore vectors that may enhance potency and selectivity against a variety of kinase targets.

Cell-Permeable Probe Development

With a calculated LogP of 2.99 , this compound possesses a lipophilicity profile that is generally favorable for passive cell membrane permeability. This makes it a valuable core structure for designing cell-permeable chemical probes. Researchers can utilize this compound as a base scaffold, introducing functional groups (e.g., fluorescent tags, photoaffinity labels) to create probes for studying intracellular target engagement and protein function in live-cell assays, where more polar, unsubstituted analogs may fail to cross the cell membrane effectively.

Aldose Reductase Inhibitor Research

Given the established role of 9-substituted 2-phenyl-pyrido[1,2-a]pyrimidin-4-ones as aldose reductase inhibitors , this compound is a pertinent starting material for synthesizing and evaluating new analogs for the treatment of diabetic complications. The presence of the 9-methyl group offers a distinct chemical handle for further derivatization or as a metabolic blocking group, which can be explored in the context of improving the pharmacokinetic profile of ALR2 inhibitors.

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